Cas no 2228360-58-3 (3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid)
3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid
- 2228360-58-3
- EN300-1797235
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- Inchi: 1S/C8H14O4/c1-5-6(2-3-12-5)7(9)4-8(10)11/h5-7,9H,2-4H2,1H3,(H,10,11)
- InChI Key: ADVOQTIQDBUBBA-UHFFFAOYSA-N
- SMILES: O1CCC(C(CC(=O)O)O)C1C
Computed Properties
- Exact Mass: 174.08920892g/mol
- Monoisotopic Mass: 174.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 66.8Ų
3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1797235-0.05g |
3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid |
2228360-58-3 | 0.05g |
$1513.0 | 2023-09-19 | ||
| Enamine | EN300-1797235-0.1g |
3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid |
2228360-58-3 | 0.1g |
$1585.0 | 2023-09-19 | ||
| Enamine | EN300-1797235-0.25g |
3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid |
2228360-58-3 | 0.25g |
$1657.0 | 2023-09-19 | ||
| Enamine | EN300-1797235-0.5g |
3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid |
2228360-58-3 | 0.5g |
$1728.0 | 2023-09-19 | ||
| Enamine | EN300-1797235-1.0g |
3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid |
2228360-58-3 | 1g |
$1801.0 | 2023-06-02 | ||
| Enamine | EN300-1797235-2.5g |
3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid |
2228360-58-3 | 2.5g |
$3530.0 | 2023-09-19 | ||
| Enamine | EN300-1797235-5.0g |
3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid |
2228360-58-3 | 5g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1797235-10.0g |
3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid |
2228360-58-3 | 10g |
$7742.0 | 2023-06-02 | ||
| Enamine | EN300-1797235-1g |
3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid |
2228360-58-3 | 1g |
$1801.0 | 2023-09-19 | ||
| Enamine | EN300-1797235-5g |
3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid |
2228360-58-3 | 5g |
$5221.0 | 2023-09-19 |
3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid
3-Hydroxy-3-(2-Methyloxolan-3-yl)Propanoic Acid: A Comprehensive Overview
3-Hydroxy-3-(2-methyloxolan-3-yl)propanoic acid is a compound with the CAS number 2228360-58-3, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique chemical structure, which combines a hydroxyl group and a methyloxolan ring, making it a versatile molecule with potential applications in drug development and material science. Recent studies have highlighted its role in various biological systems, particularly in relation to its ability to modulate cellular signaling pathways and its potential as a precursor for bioactive molecules.
The chemical structure of 3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid is characterized by a central propanoic acid backbone, with a hydroxyl group and a substituted oxolane ring attached to the third carbon atom. This arrangement imparts the molecule with both hydrophilic and hydrophobic properties, which are critical for its interactions within biological systems. The oxolane ring, specifically the 2-methyloxolan moiety, adds complexity to the molecule's conformational flexibility, potentially influencing its bioavailability and pharmacokinetics.
Recent research has focused on the synthesis of 3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid, exploring novel routes that enhance yield and reduce environmental impact. For instance, researchers have employed green chemistry principles to develop catalytic asymmetric synthesis methods, which not only improve the efficiency of production but also align with sustainability goals. These advancements have made the compound more accessible for further studies in medicinal chemistry.
The biological activity of 3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid has been extensively investigated in vitro and in vivo models. Studies have demonstrated that this compound exhibits potent antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, it has shown promise as an anti-inflammatory agent, potentially reducing cytokine production and mitigating inflammatory responses.
One of the most exciting developments involving 3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid is its role as a precursor in the synthesis of bioactive molecules. By modifying its functional groups or incorporating it into larger molecular frameworks, researchers have generated derivatives with enhanced pharmacological profiles. For example, certain derivatives have demonstrated improved solubility and bioavailability, making them strong candidates for drug development pipelines.
Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into the molecular interactions of 3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid with key proteins involved in disease pathways. These studies suggest that the compound could serve as a lead molecule for designing inhibitors targeting enzymes such as kinases or proteases, which are implicated in various pathological conditions.
In terms of applications beyond medicine, 3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid has shown potential in material science. Its unique chemical properties make it a candidate for use in polymer synthesis or as a building block for advanced materials with tailored functionalities. Researchers are exploring its integration into biodegradable polymers, which could find applications in packaging or biomedical devices.
Despite these advancements, there remain challenges in fully harnessing the potential of 3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid. Issues such as scalability of synthesis methods and optimization of pharmacokinetic profiles require further investigation. Collaborative efforts between chemists, biologists, and engineers are essential to overcome these hurdles and translate laboratory findings into real-world applications.
In conclusion, 3-hydroxy-3-(2-methyloxolan-3-yl)propanoic acid represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and biological studies, positions it as a valuable tool for future innovations in medicine and materials science. As research continues to unfold, this compound is expected to play an increasingly significant role in addressing some of the most pressing challenges in modern science.
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